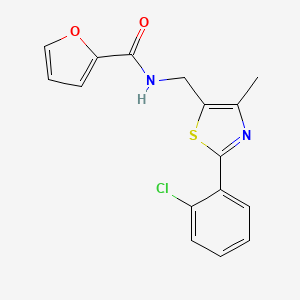![molecular formula C22H22N2O2 B2354082 (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one CAS No. 70238-71-0](/img/structure/B2354082.png)
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O . Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system .
Synthesis Analysis
Chalcones are usually synthesized by the Claisen-Schmidt condensation of an aromatic aldehyde and an aromatic ketone under basic conditions . The synthesis process involves the formation of a carbon-carbon double bond (C=C) by the elimination of water .Molecular Structure Analysis
The molecular structure of chalcones is characterized by the presence of a carbonyl group (C=O) and an alpha-beta unsaturated system . The presence of conjugated double bonds can result in interesting optical and electronic properties .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the reactive alpha-beta unsaturated carbonyl system . They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors to other important classes of compounds in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can vary widely depending on the substituents on the aromatic rings . Factors such as polarity, solubility, melting point, and boiling point can all be influenced by these substituents .Scientific Research Applications
Molecular Structure and Conformation Analysis
- In a study examining cinnarizinium fumarate, a similar compound, the focus was on molecular structure, including the conformation of the piperazine ring, and intermolecular interactions such as hydrogen bonding (Kavitha et al., 2012).
Synthesis and Pharmacological Evaluation
- Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which includes similar structural components, involved the synthesis and evaluation of antidepressant and antianxiety activities (Kumar et al., 2017).
Dopamine Receptor Interaction
- A study on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines investigated their affinity to dopamine receptors, providing insights into dopaminergic activity and structural requirements for binding to these receptors (Zee & Hespe, 1985).
Catalyzed Synthesis Methods
- Research on flunarizine, a related compound, focused on its regioselective metal-catalyzed amination, highlighting the synthesis process and its applications in treating various medical conditions (Shakhmaev et al., 2016).
Pharmacological Activity Analysis
- The pharmacological activity of a structurally similar compound, 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, was studied for its affinity to serotonin receptors, offering a parallel to the potential pharmacological applications of the subject compound (Kossakowski et al., 2008).
Molecular and Crystal Structure Studies
- Research on cinnarizinium picrate, a compound similar in structure, provided insights into its molecular and crystal structure, including conformations and hydrogen bonding patterns (Song et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-14H,15-18H2/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJXEYFQINJMMS-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)
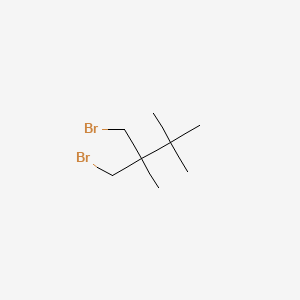
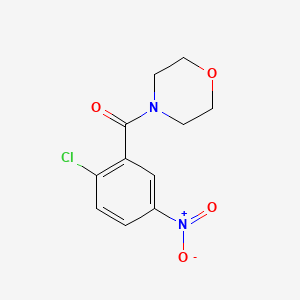

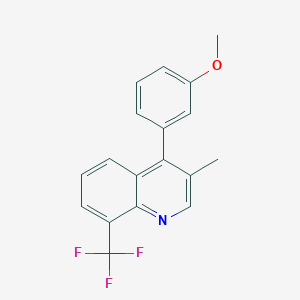
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)


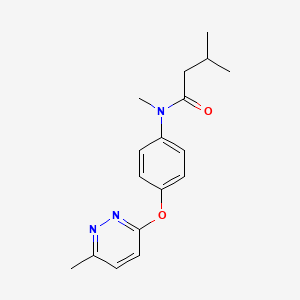
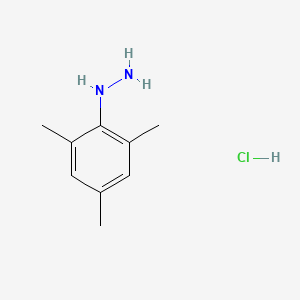
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
